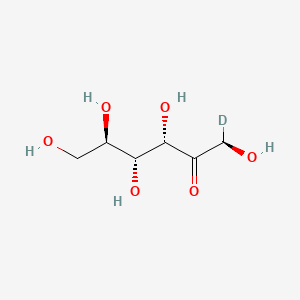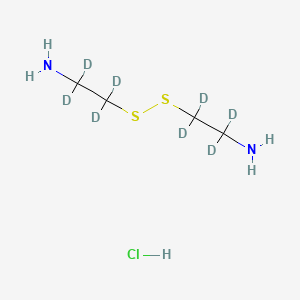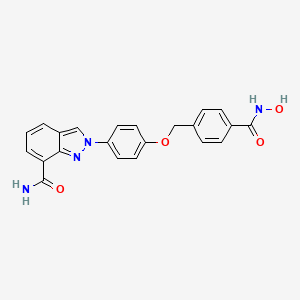
D-Fructose-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose-d, commonly known as D-fructose, is a ketohexose and one of the most important monosaccharides in nature. It is a simple sugar found in many plants, where it is often bonded to glucose to form the disaccharide sucrose. D-fructose is the sweetest naturally occurring sugar and is found in honey, fruits, and root vegetables .
准备方法
Synthetic Routes and Reaction Conditions
D-fructose can be synthesized through the isomerization of D-glucose. This process involves the enzyme glucose isomerase, which catalyzes the conversion of D-glucose to D-fructose under specific conditions. The reaction typically occurs at a pH of 7-8 and a temperature of 60-70°C .
Industrial Production Methods
Industrial production of D-fructose often involves the hydrolysis of sucrose, which yields an equimolar mixture of D-glucose and D-fructoseAnother common method is the enzymatic conversion of glucose in high-fructose corn syrup production .
化学反应分析
Types of Reactions
D-fructose undergoes several types of chemical reactions, including:
Oxidation: D-fructose can be oxidized to form 5-hydroxymethylfurfural (HMF) under acidic conditions.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Isomerization: D-fructose can be isomerized to D-glucose under basic conditions.
Common Reagents and Conditions
Oxidation: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like nickel is used.
Isomerization: Basic conditions using sodium hydroxide or potassium hydroxide are employed.
Major Products
Oxidation: 5-Hydroxymethylfurfural (HMF)
Reduction: Sorbitol
Isomerization: D-glucose
科学研究应用
D-fructose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chemicals and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its impact on human health, particularly in relation to diabetes and obesity.
Industry: Utilized in the production of high-fructose corn syrup, a common sweetener in the food industry
作用机制
D-fructose exerts its effects primarily through its metabolism in the liver. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to form dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and storage .
相似化合物的比较
Similar Compounds
D-glucose: An aldohexose and the most abundant monosaccharide in nature.
D-galactose: An aldohexose found in milk and dairy products.
Uniqueness
D-fructose is unique among these hexoses due to its ketohexose structure, which allows it to participate in different chemical reactions compared to aldohexoses. It is also the sweetest naturally occurring sugar, making it highly desirable in the food industry .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC 名称 |
(1R,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3-,5-,6- |
InChI 键 |
BJHIKXHVCXFQLS-KWZZJJANSA-N |
手性 SMILES |
[H][C@@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)

methylsulfanyl]butanoic acid](/img/structure/B12400242.png)

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)




![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)


![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)

